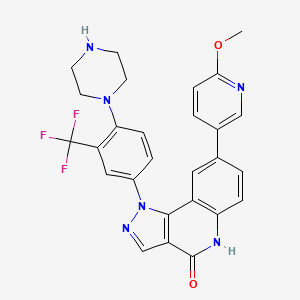
Riok2-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Riok2-IN-2 is a small molecule inhibitor specifically targeting the right open reading frame kinase 2 (RIOK2). RIOK2 is an atypical kinase involved in the maturation of the small ribosomal subunit (40S) and plays a crucial role in ribosome biogenesis and cell cycle progression. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of various cancers, including acute myeloid leukemia and non-small cell lung cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Riok2-IN-2 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route often includes:
Formation of the core structure: This involves the construction of a tricyclic heterocycle, which serves as the backbone of the compound.
Functional group modifications: Various substituents are introduced to the core structure to improve binding affinity and selectivity towards RIOK2.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Riok2-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Riok2-IN-2 has a wide range of scientific research applications, including:
Wirkmechanismus
Riok2-IN-2 exerts its effects by inhibiting the ATPase activity of RIOK2, which is essential for the maturation of the 40S ribosomal subunit. By binding to the active site of RIOK2, this compound prevents the hydrolysis of ATP, leading to stalled ribosome biogenesis and decreased protein synthesis. This ultimately results in cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
RIOK1-IN-1: Another inhibitor targeting RIOK1, a close homolog of RIOK2, but with different selectivity and potency profiles.
RIOK3-IN-3: An inhibitor targeting RIOK3, which shares structural similarities with RIOK2 but has distinct biological functions.
Uniqueness of Riok2-IN-2
This compound is unique due to its high selectivity and potency towards RIOK2, making it a valuable tool for studying the specific functions of RIOK2 in various biological processes. Its ability to inhibit RIOK2-mediated ribosome biogenesis and protein synthesis highlights its potential as a therapeutic agent in cancer treatment .
Eigenschaften
Molekularformel |
C27H23F3N6O2 |
|---|---|
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C27H23F3N6O2/c1-38-24-7-3-17(14-32-24)16-2-5-22-19(12-16)25-20(26(37)34-22)15-33-36(25)18-4-6-23(21(13-18)27(28,29)30)35-10-8-31-9-11-35/h2-7,12-15,31H,8-11H2,1H3,(H,34,37) |
InChI-Schlüssel |
RSCTXUZWVYMQTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=C3N(N=C4)C5=CC(=C(C=C5)N6CCNCC6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


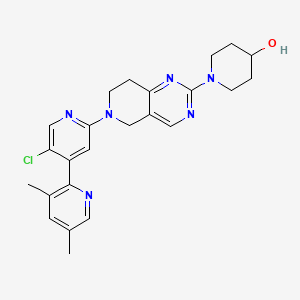

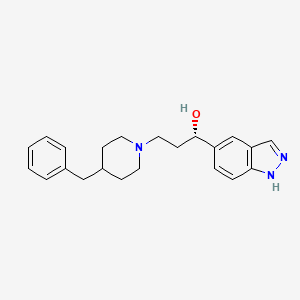
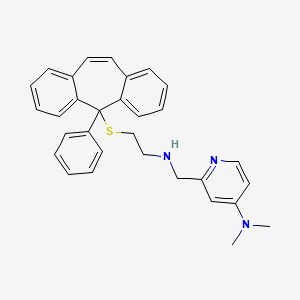


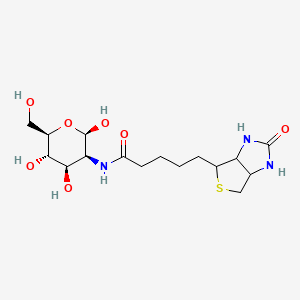
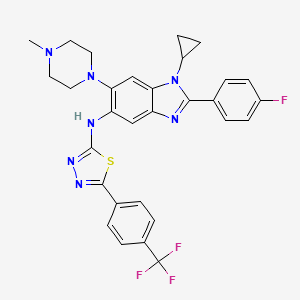
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
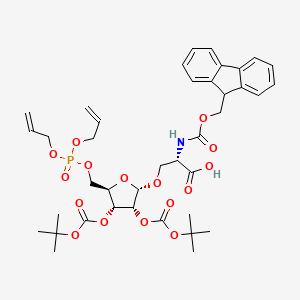
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
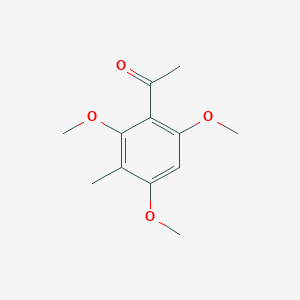
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
